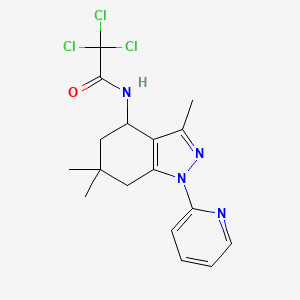![molecular formula C23H19N5O2 B8141392 (5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one](/img/structure/B8141392.png)
(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” is a chemical entity with specific properties and applications. It is important in various fields, including chemistry, biology, and industry, due to its unique characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production methods for “this compound” are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems and high-throughput techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
“(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons .
Scientific Research Applications
“(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of materials and compounds with specific properties .
Mechanism of Action
The mechanism of action of “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” include other chemical entities with comparable structures and properties. Examples of such compounds are:
1,2-Dichloroethene: (CID 638186 and CID 643833)
1,2-Dichloroethene: (CID 10900)
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and reactivity, which distinguish it from other similar compounds. This uniqueness makes it valuable for particular applications and research purposes .
Properties
IUPAC Name |
(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-23(2)12-18-16(13-24-28(18)14-8-4-3-5-9-14)20(29)21(23)27-26-19-15-10-6-7-11-17(15)25-22(19)30/h3-11,13H,12H2,1-2H3,(H,25,26,30)/b27-21- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBCHSCEHUGIEJ-MEFGMAGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1=NNC4=C5C=CC=CC5=NC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(CC2=C(C=NN2C3=CC=CC=C3)C(=O)/C1=N/NC4=C5C=CC=CC5=NC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-3,6,6-trimethyl-1-phenyl-5-[(E)-(3,6,6-trimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)hydrazinylidene]-7H-indazol-4-one](/img/structure/B8141310.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-3,6,6-trimethyl-5,7-dihydroindazol-4-one](/img/structure/B8141313.png)
![3-Ethyl-3',6',6'-trimethyl-2,4,4'-trioxo-1'-(2-pyridyl)-4',5',6',7'-tetrahydro-1'h-spiro[3-azabicyclo-(3,1,0)hexane-6,5'-indazole]](/img/structure/B8141330.png)
![3',6',6'-trimethyl-1'-phenylspiro[3-oxabicyclo[3.1.0]hexane-6,5'-7H-indazole]-2,4,4'-trione](/img/structure/B8141338.png)
![dimethyl 3,6,6-trimethyl-4-oxo-1-pyridin-2-ylspiro[7H-indazole-5,5'-pyrazole]-3',4'-dicarboxylate](/img/structure/B8141345.png)
![3',6',6'-trimethyl-1',5-diphenylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141347.png)
![5-ethyl-3',6',6'-trimethyl-1'-phenylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141349.png)

![1'-(3,5-difluorophenyl)-5-ethyl-6',6'-dimethylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141373.png)
![4,4-Dimethyl-2-(4-nitrophenyl)-6-[4-(trifluoromethyl)phenyl]-3,5-dihydroimidazo[4,5-e]indazole](/img/structure/B8141375.png)
![6-(4-Bromophenyl)-4,4-dimethyl-2-(4-nitrophenyl)-3,5-dihydroimidazo[4,5-e]indazole](/img/structure/B8141380.png)
![N-[(E)-[1-(4-fluorophenyl)-6,6-dimethyl-4-oxo-7H-indazol-5-ylidene]amino]-2-hydroxybenzamide](/img/structure/B8141381.png)
![6-(4-Fluorophenyl)-4,4-dimethyl-2-(4-nitrophenyl)-3,5-dihydroimidazo[4,5-e]indazole](/img/structure/B8141385.png)
![3-(2,4-difluorophenyl)-5,5-dimethyl-4H-pyrazolo[4,3-a]phenazine](/img/structure/B8141388.png)
